2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one
CAS No.: 38006-16-5
Cat. No.: VC3286047
Molecular Formula: C11H8OS
Molecular Weight: 188.25 g/mol
* For research use only. Not for human or veterinary use.
![2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one - 38006-16-5](/images/structure/VC3286047.png)
Specification
CAS No. | 38006-16-5 |
---|---|
Molecular Formula | C11H8OS |
Molecular Weight | 188.25 g/mol |
IUPAC Name | 2,3-dihydrocyclopenta[b][1]benzothiol-1-one |
Standard InChI | InChI=1S/C11H8OS/c12-8-5-6-10-11(8)7-3-1-2-4-9(7)13-10/h1-4H,5-6H2 |
Standard InChI Key | VUQNVBHDBXJWMA-UHFFFAOYSA-N |
SMILES | C1CC(=O)C2=C1SC3=CC=CC=C32 |
Canonical SMILES | C1CC(=O)C2=C1SC3=CC=CC=C32 |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one is recognized by multiple systematic names and identifiers in chemical databases. The compound is also referred to as 2,3-dihydrocyclopenta[b]benzothiol-1-one in some literature sources, reflecting slight variations in naming conventions for heterocyclic compounds . This organic molecule possesses a distinct chemical structure characterized by fused ring systems that contribute to its reactivity and applications in organic synthesis.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one are summarized in the following table:
The compound exhibits moderate lipophilicity as indicated by its XLogP3 value of 2.7, suggesting potential membrane permeability which may be relevant for biological applications . Its melting point range of 140-145°C indicates stability at room temperature and provides important information for handling and purification procedures . The absence of hydrogen bond donors coupled with the presence of two hydrogen bond acceptors influences its solubility profile and potential interactions with other molecules in chemical reactions.
Structural Characteristics
Molecular Structure
2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one features a complex heterocyclic framework consisting of a benzene ring fused with a thiophene ring and further connected to a cyclopentanone moiety. This tricyclic arrangement creates a relatively planar molecule with specific electronic distribution patterns that influence its chemical behavior . The carbonyl group at position 1 of the cyclopentane ring introduces polarization within the molecule, affecting its reactivity in various chemical transformations.
Structural Identifiers
Various structural identifiers provide precise ways to represent this compound in chemical databases and scientific literature:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C11H8OS/c12-8-5-6-10-11(8)7-3-1-2-4-9(7)13-10/h1-4H,5-6H2 |
InChIKey | VUQNVBHDBXJWMA-UHFFFAOYSA-N |
SMILES | C1CC(=O)C2=C1SC3=CC=CC=C32 |
These standardized identifiers ensure unambiguous identification of the compound across different chemical databases and facilitate information retrieval in scientific research. The SMILES notation provides a concise linear representation of the molecular structure, while the InChI string offers a more comprehensive structural description including stereochemical information .
The hazard classification indicates that 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one presents potential health risks primarily through oral exposure, necessitating careful handling procedures in laboratory and industrial settings . The GHS pictogram (Exclamation Mark) visually communicates the irritant properties of the compound, providing immediate recognition of potential hazards during handling.
Synthetic Applications and Research
Role in Organic Synthesis
2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one serves as a valuable building block in organic synthesis due to its unique structural features. The presence of an electrophilic carbonyl group within a constrained tricyclic system creates opportunities for selective transformations in the development of more complex molecular architectures. The sulfur-containing heterocyclic portion provides additional reaction sites for functionalization, making this compound versatile in synthetic organic chemistry applications.
Related Compounds and Synthetic Methodologies
Research on related compounds has provided insights into potential synthetic approaches involving 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one. For instance, studies on the rhodium-catalyzed asymmetric hydrogenation of substituted benzo[b]thiophene 1,1-dioxides have demonstrated successful synthesis of chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with excellent yields and enantioselectivities . This approach has proven effective even with challenging substrates featuring sterically hindered groups, achieving results of up to 99% yield and >99% enantiomeric excess .
The high efficiency of this catalytic system has been demonstrated in gram-scale reactions using catalyst loadings as low as 0.02 mol% (S/C = 5000), maintaining exceptional yield (99%) and enantioselectivity (99% ee) . These findings suggest potential applications of similar methodologies for the functionalization of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one, potentially opening new pathways for the synthesis of structurally diverse derivatives with specific stereochemical configurations.
Crystallographic Studies
Crystallographic analysis provides valuable structural information about compounds related to 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one. Recent crystal structure determinations of related compounds such as (R)-9-(5-methoxy-2-methyl-2,3-dihydro-1H) derivatives have yielded precise atomic coordinates and displacement parameters . These studies offer detailed insights into the three-dimensional arrangement of these molecules, informing our understanding of their potential reactivity patterns and intermolecular interactions in the solid state.
Crystal System Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P21/c (no. 14) |
Unit Cell Dimensions | a = 21.690(3) Å, b = 5.9871(10) Å, c = 17.587(3) Å |
β Angle | 112.993(2)° |
Volume | 2102.4(6) ų |
Z Value | 4 |
Temperature | 296(2) K |
These crystallographic parameters from related structures provide a foundation for understanding the potential packing arrangement and intermolecular interactions of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one in crystalline form . Such information is valuable for predicting physical properties and potential applications in materials science.
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